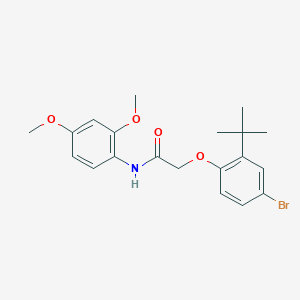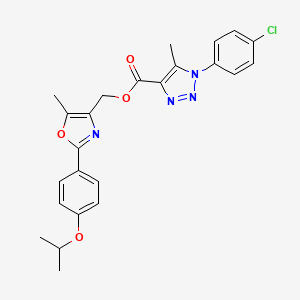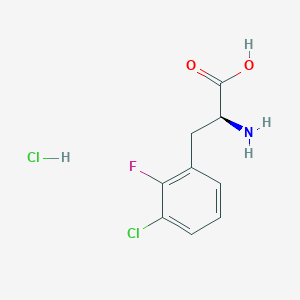
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease and sleeping sickness. This compound was first synthesized in 1965 by Bayer AG, and since then, it has been extensively studied for its pharmacological properties and therapeutic potential.
Mecanismo De Acción
The mechanism of action of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to parasite death. 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is activated by nitroreductases, which are enzymes present in the target parasites but not in mammalian cells. The resulting ROS cause DNA damage, lipid peroxidation, and protein oxidation, leading to parasite death.
Biochemical and Physiological Effects:
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is its broad-spectrum antiprotozoal activity, which makes it a valuable tool for studying the biology and pathology of parasitic diseases. However, its use is limited by its toxicity and low selectivity for target parasites, which can lead to adverse effects in mammalian cells. In addition, the high cost of synthesis and purification of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can be a limiting factor for its widespread use in research.
Direcciones Futuras
Despite its limitations, 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide remains a valuable tool for studying the mechanisms of action of nitrofuran derivatives and their potential therapeutic applications. Future research should focus on developing more selective and less toxic derivatives of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide that can be used as effective treatments for parasitic diseases. In addition, further studies are needed to elucidate the precise mechanisms of action of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide and to identify potential drug targets for the development of new antiprotozoal agents.
Métodos De Síntesis
The synthesis of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves the reaction of 5-nitrofurfural with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with piperidine-4-carboxylic acid to yield 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. The overall synthesis process is a multi-step reaction that requires careful control of reaction conditions and purification steps to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been widely used as a research tool to study the mechanisms of action of nitrofuran derivatives and their potential therapeutic applications. It has been shown to have potent antiprotozoal activity against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and sleeping sickness, respectively. In addition, 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been investigated for its potential anticancer and antiviral properties.
Propiedades
IUPAC Name |
1-(5-nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c19-12(16-14-15-5-8-24-14)9-3-6-17(7-4-9)13(20)10-1-2-11(23-10)18(21)22/h1-2,5,8-9H,3-4,6-7H2,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVVLUKSVAPVOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)

![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2396591.png)
![N-(3-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2396593.png)



![4-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396598.png)
![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)
